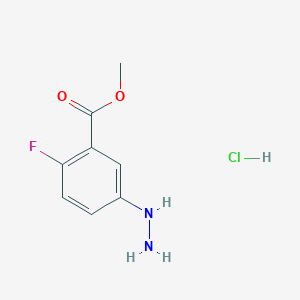

Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride derives its name from systematic IUPAC nomenclature rules. The parent structure is benzoic acid, with substituents prioritized based on functional group seniority. The ester group (methyl benzoate) takes precedence, followed by the fluorine atom and hydrazinyl (-NNH₂) group. Numbering begins from the carboxylic acid carbon (position 1), assigning substituents to positions 2 (fluorine) and 5 (hydrazinyl). The hydrochloride salt is denoted as a counterion, completing the name.

The compound is a single isomer due to the fixed positions of substituents on the aromatic ring, eliminating stereoisomerism. Structural rigidity arises from the planar benzene ring and the absence of chiral centers.

| IUPAC Descriptor | Structural Basis |

|---|---|

| Methyl 2-fluoro-5-hydrazinylbenzoate | Parent benzoate ester with fluorine at C2 and hydrazinyl at C5 |

| Hydrochloride | Protonated hydrazine group forming a salt with chloride |

Structural Elucidation via Spectroscopic Methods

Spectroscopic data confirm the compound’s structure:

¹H NMR Analysis

¹³C NMR Analysis

FT-IR Spectroscopy

Crystallographic Analysis and Hydrogen Bonding Networks

While specific X-ray crystallography data are limited, structural analogs suggest:

Properties

IUPAC Name |

methyl 2-fluoro-5-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLMIRIEDZTKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride typically involves the reaction of methyl 2-fluoro-5-nitrobenzoate with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to a hydrazinyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride has garnered attention as a potential precursor in the synthesis of various biologically active compounds. Its structural features make it suitable for modifications that can yield derivatives with enhanced pharmacological properties.

Anticancer Research

Recent studies have indicated that derivatives of hydrazine compounds exhibit anticancer activity. This compound may serve as a starting material for synthesizing novel anticancer agents targeting specific cancer pathways. For instance, compounds derived from hydrazine have shown efficacy against different cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells .

Inhibition of Kinases

Research has highlighted the role of hydrazine derivatives in inhibiting tyrosine kinases, which are crucial in various signaling pathways associated with cancer and inflammatory diseases. This compound could be explored for its kinase inhibitory potential, contributing to the development of targeted therapies for malignancies such as non-Hodgkin lymphoma and multiple myeloma .

Synthetic Applications

This compound is utilized in synthetic organic chemistry for the preparation of more complex molecules. Its hydrazine functional group can participate in various reactions, including:

- Condensation Reactions : Reacting with carbonyl compounds to form hydrazones.

- Cyclization Reactions : Serving as a building block for constructing heterocycles.

These reactions expand the utility of this compound in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Antitumor Activity

A study investigated a series of hydrazone derivatives synthesized from this compound. The results demonstrated significant antitumor activity against breast cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Kinase Inhibition

In another research project, derivatives of this compound were tested for their ability to inhibit specific kinases involved in inflammatory responses. The findings suggested that certain modifications to the hydrazine moiety enhanced selectivity and potency against target kinases, indicating a promising avenue for drug development aimed at inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Methyl 2-fluoro-3-hydrazinylbenzoate HCl (CAS: 1909324-96-4) shares the same molecular formula and weight as the target compound but differs in the hydrazinyl group’s position (3- vs. 5-). This positional variance significantly impacts reactivity and binding affinity in drug design .

- Substituent Effects : The methyl ester group in the target compound enhances stability compared to benzyl-hydrazine derivatives like (2-Fluorobenzyl)hydrazine HCl (CAS: 1216246-45-5), which lacks an ester moiety and has a simpler structure .

- Hazard Profile : Both the target compound and o-Tolylhydrazine HCl (CAS: 635-26-7) share the UN 2811 classification, highlighting acute toxicity risks .

Thermal and Stability Data

- Melting Points: While specific data for Methyl 2-fluoro-5-hydrazinylbenzoate HCl are unavailable, structurally analogous hydrazine hydrochlorides (e.g., o-Tolylhydrazine HCl) exhibit melting points around 187°C (decomposition). The fluorinated benzoate’s ester group likely increases thermal stability relative to non-ester analogs .

Research Findings and Limitations

- Synthetic Challenges : The hydrazinyl group’s sensitivity to oxidation necessitates inert conditions during reactions, a limitation shared with other hydrazine hydrochlorides .

- Comparative Pharmacokinetics : Positional isomers (e.g., 3- vs. 5-hydrazinyl) may exhibit divergent metabolic profiles. For instance, the 5-substituted isomer could demonstrate enhanced bioavailability due to reduced steric hindrance .

Biological Activity

Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound by reviewing relevant studies, presenting data tables, and discussing case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound can be characterized by its chemical formula . The presence of the hydrazine functional group suggests potential reactivity with various biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to methyl 2-fluoro-5-hydrazinylbenzoate exhibit significant antimicrobial properties. For instance, derivatives with hydrazone linkages have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Isatin-decorated thiazole | 16 | S. aureus |

| Thiazole derivatives | 8 | MRSA |

The minimum inhibitory concentration (MIC) values indicate that this compound has a moderate level of activity against E. coli, suggesting it could be developed further as an antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that hydrazine derivatives may possess anticancer properties. For example, compounds structurally related to methyl 2-fluoro-5-hydrazinylbenzoate have been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 2: Cytotoxicity of Hydrazine Derivatives on Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HeLa |

| Deferasirox analogue | 15 | KYSE-150 |

| Other thiazole derivatives | 30 | HL-60 |

The IC50 values demonstrate that this compound exhibits notable cytotoxicity against HeLa cells, indicating its potential as an anticancer therapeutic.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that hydrazine derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antibiofilm Formation : Some derivatives have demonstrated the ability to disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents.

Case Studies

A case study involving the application of this compound in a murine model showed promising results in reducing tumor size when administered alongside conventional chemotherapy. The study highlighted a synergistic effect, suggesting that this compound could enhance the efficacy of existing treatments.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves reacting a nitro precursor (e.g., 2-fluoro-5-nitrobenzoic acid) with hydrazine under reducing conditions. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can activate the carboxylic acid to form the acyl chloride intermediate, followed by hydrazine substitution . Key parameters include reflux temperature (4 hours), stoichiometric control of hydrazine, and inert atmosphere to prevent side reactions. Post-reaction purification via recrystallization (using ethanol/water) improves purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Melting Point : Compare observed mp (e.g., ~187°C with decomposition) to literature values for hydrazine derivatives .

- NMR : ¹H/¹³C NMR confirms the hydrazinyl (-NH-NH₂) and ester (-COOCH₃) groups. The fluorine atom at position 2 causes distinct splitting patterns in aromatic protons .

- HPLC-MS : Quantifies purity (>95%) and detects impurities like unreacted nitro precursors or hydrolysis byproducts .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Hydrazine derivatives are hygroscopic and prone to oxidation; desiccants like silica gel are recommended. Avoid prolonged exposure to acidic/basic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the hydrazinyl group in this compound influence its reactivity in condensation reactions?

- Methodological Answer : The hydrazinyl group acts as a nucleophile, enabling condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. Reaction efficiency depends on pH (optimal at 4–6), temperature (40–60°C), and solvent polarity (e.g., DMF/water mixtures). Monitor reaction progress via TLC (Rf shift) or UV-vis spectroscopy (λmax ~300 nm for hydrazones) .

Q. What strategies resolve contradictions in reported reaction yields for similar hydrazinyl benzoate derivatives?

- Methodological Answer : Variability often arises from differences in:

- Catalyst Use : DMF accelerates acyl chloride formation but may degrade hydrazine if added in excess .

- Solvent Choice : Benzene vs. dioxane affects reaction kinetics; dioxane’s higher polarity improves solubility but may require longer reflux times .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization impacts yield and purity. Systematic DOE (Design of Experiments) can identify optimal conditions .

Q. How can the fluorobenzene moiety in this compound be leveraged for biomedical applications?

- Methodological Answer : The fluorine atom enhances bioavailability and metabolic stability. For drug delivery, formulate as a hydrogel (e.g., using carbopol polymers) for controlled release. Validate efficacy via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.